アラロサイドA

科学的研究の応用

Araloside A has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of ulcers and oxidative stress-related conditions.

Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties

作用機序

アラロサイドAは、複数のメカニズムを通じて効果を発揮します。

胃保護効果: H+/K±ATPaseの活性を抑制し、胃酸分泌を減らし、胃粘膜を保護します。

抗酸化活性: スーパーオキシドジスムターゼやカタラーゼなどの抗酸化酵素の活性を高め、酸化ストレスを軽減します。

抗アポトーシス効果: ミトコンドリアのシトクロムcの放出とカスパーゼの活性化を阻害し、細胞死を防ぎます

類似の化合物:

ジンセノサイド: this compoundと同様に、ジンセノサイドもさまざまな生物活性を持つトリテルペノイドサポニンです。

トチカガミ属からのサポニン: これらの化合物は、this compoundと構造的に類似しており、同様の生物学的効果を示します。

独自性: This compoundは、その特異的な抗潰瘍特性と複数のシグナル伝達経路を調節する能力によりユニークであり、治療用途のための有望な候補となっています .

生化学分析

Biochemical Properties

Araloside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme renin, where it exhibits low inhibitory activity with an IC50 value of 77.4 μM . Additionally, Araloside A has been shown to modulate the Fas/FasL pathway, which is involved in apoptotic cell death . This interaction suggests that Araloside A may have potential therapeutic applications in conditions characterized by excessive apoptosis.

Cellular Effects

Araloside A exerts significant effects on various cell types and cellular processes. In human MH7A rheumatoid arthritis fibroblast-like synoviocytes, Araloside A increases apoptosis and decreases the production of pro-inflammatory cytokines such as IL-1β and IL-6 . Furthermore, Araloside A, in combination with L-ascorbic acid, has been shown to enhance cellular antioxidant status by increasing cell viability, antioxidant enzyme activity, and inhibiting the release of lactate dehydrogenase (LDH) and the accumulation of malondialdehyde (MDA) . These effects highlight the potential of Araloside A in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Araloside A involves several pathways. It has been found to inhibit the activity of H+/K±ATPase, which plays a role in gastric acid secretion . Additionally, Araloside A modulates mitochondrial-mediated signaling pathways by inhibiting the release of mitochondrial cytochrome c into the cytoplasm and suppressing the activities of caspase-9 and caspase-3 . These actions contribute to its gastroprotective effects. Furthermore, Araloside A has been shown to down-regulate the mRNA and protein expressions of apoptosis protease-activating factor-1 and cleaved poly (ADP ribose) polymerase-1, while up-regulating Bcl-2 mRNA and protein expressions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Araloside A have been observed to change over time. Studies have shown that Araloside A exhibits stability and maintains its activity over extended periods . In in vitro studies, Araloside A has demonstrated long-term effects on cellular function, including sustained inhibition of pro-apoptotic protein expression and promotion of anti-apoptotic protein expression . These findings suggest that Araloside A can provide prolonged therapeutic benefits in various experimental models.

Dosage Effects in Animal Models

The effects of Araloside A vary with different dosages in animal models. In a study on ethanol- and aspirin-induced gastric ulcer in mice, Araloside A was administered at doses of 10, 20, and 40 mg/kg . The results indicated that higher doses of Araloside A significantly improved gastric mucosal blood flow, gastric binding mucus volume, and ulcer inhibition rate

Metabolic Pathways

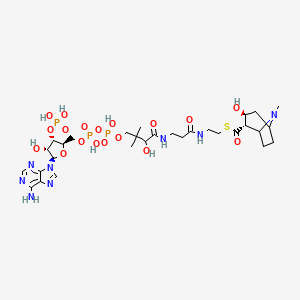

Araloside A is involved in several metabolic pathways. It has been shown to interact with enzymes such as cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT), which are involved in the biosynthesis of triterpenoid saponins . These interactions suggest that Araloside A may influence metabolic flux and metabolite levels, contributing to its pharmacological effects.

Transport and Distribution

The transport and distribution of Araloside A within cells and tissues have been studied extensively. After oral administration, Araloside A is distributed in various organs, including the liver, heart, spleen, lung, kidney, and brain . The highest concentrations of Araloside A were observed in the liver, indicating its primary site of action . Additionally, Araloside A has been shown to cross the blood-brain barrier, suggesting potential effects on the central nervous system .

Subcellular Localization

Araloside A exhibits specific subcellular localization, which influences its activity and function. Studies have shown that Araloside A localizes to the endoplasmic reticulum, where it interacts with CYP450 proteins involved in triterpenoid biosynthesis . This localization is essential for its role in modulating metabolic pathways and exerting its pharmacological effects.

準備方法

合成経路と反応条件: アラロサイドAの合成は、ウコギの根皮の抽出から始まる複数のステップを伴います。このプロセスには以下が含まれます。

抽出: 根皮はメタノールやエタノールなどの溶媒を使用して抽出されます。

精製: 次に、抽出物はクロマトグラフィー技術を使用して精製され、this compoundが単離されます。

キャラクタリゼーション: 単離された化合物は、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して特徴付けられます。

工業生産方法: this compoundの工業生産は、同様の抽出および精製プロセスに従いますが、より大規模に行われます。 工業環境では、this compoundの精製に高性能液体クロマトグラフィー(HPLC)が一般的に使用されます .

化学反応の分析

反応の種類: アラロサイドAは、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは、酸化されて異なる誘導体を形成できます。

還元: 還元反応は、this compoundに存在する官能基を変更できます。

置換: 置換反応は、分子に新しい官能基を導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらは異なる生物活性を持つ可能性があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: 他の生物活性化合物の合成の出発物質として使用されます。

生物学: 細胞プロセスやシグナル伝達経路への影響について研究されています。

医学: 特に潰瘍や酸化ストレス関連疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

Ginsenosides: Similar to Araloside A, ginsenosides are also triterpenoid saponins with various biological activities.

Saponins from Panax japonicus: These compounds share structural similarities with Araloside A and exhibit similar biological effects.

Uniqueness: Araloside A is unique due to its specific anti-ulcer properties and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .

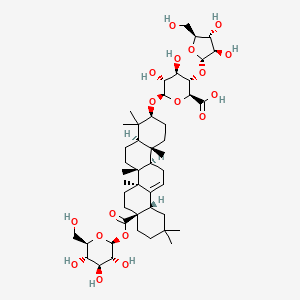

特性

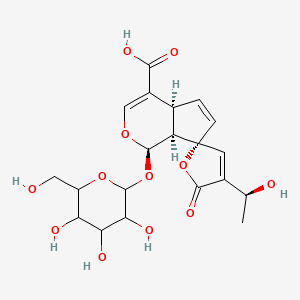

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFNXMDCOFFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7518-22-1 | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。